molecular formula C12H13N3O3S B2882036 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851802-05-6

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No. B2882036
CAS RN: 851802-05-6
M. Wt: 279.31
InChI Key: VFPPKASOJRYEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • A study by Androsov et al. (2010) outlined a convenient approach towards 2- and 3-aminobenzo[b]thiophenes through reactions involving chloro-nitrophenyl ethanone derivatives. This method showcases the utility of nitrobenzyl derivatives in synthesizing complex heterocyclic compounds, which are valuable in pharmaceutical chemistry and material sciences (Androsov et al., 2010).

Medicinal Chemistry Applications

  • Jin et al. (2011) prepared crystalline adducts from 2-(imidazol-1-yl)-1-phenylethanone and various acidic compounds, showcasing the potential of imidazole derivatives in drug formulation and development. The study highlights the role of noncovalent interactions in the stability and formation of these compounds, which could be crucial in the design of new pharmaceutical agents (Jin et al., 2011).

Antituberculosis and Antimicrobial Applications

  • Foroumadi et al. (2004) synthesized and evaluated a series of thiadiazole derivatives, including 2-(1-methyl-5-nitro-1H-imidazol-2-yl) variants, for their antituberculosis activity. This research underscores the critical role of nitroimidazole derivatives in developing new antituberculosis agents, highlighting the versatility of the compound for antimicrobial applications (Foroumadi et al., 2004).

Material Science and Catalysis

  • Montazerozohori et al. (2014) explored the synthesis and characterization of imidazolidine Schiff base ligands, including nitrobenzylidene derivatives, for their antimicrobial properties and potential in material science. The study also delved into the electrochemical properties of these compounds, indicating their utility in catalysis and material science applications (Montazerozohori et al., 2014).

Advanced Synthesis and Green Chemistry

  • Ren et al. (2011) investigated nitro-functionalized imidazolium salts, including derivatives similar to the queried compound, for their role in replacing volatile and toxic solvents like nitromethane. This research is significant for advancing green chemistry principles by providing safer, more sustainable alternatives for synthesis and catalytic reactions (Ren et al., 2011).

properties

IUPAC Name

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-9(16)14-7-6-13-12(14)19-8-10-2-4-11(5-3-10)15(17)18/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPKASOJRYEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.